![molecular formula C14H16F3NO4S2 B2926303 8-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351612-87-7](/img/structure/B2926303.png)

8-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

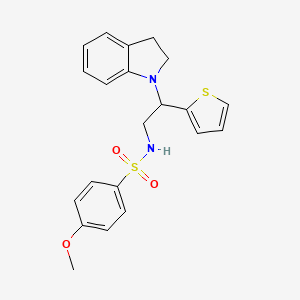

The compound is a complex organic molecule that contains a trifluoromethoxyphenyl group . This group is known to be used in the synthesis of polymers .

Synthesis Analysis

While specific synthesis methods for this compound were not found, trifluoromethoxyphenyl-based compounds have been synthesized electrochemically . The introduction of an electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of these compounds .Applications De Recherche Scientifique

Stereocontrolled Synthesis

Stereochemically controlled synthesis of spiro compounds, including 1-oxa-8-thiaspiro[4.5]decanes, showcases techniques for preparing single enantiomers and diastereoisomers with controlled stereochemistry. This is achieved through acid-catalyzed phenylsulfanyl migration, illustrating the compound's versatility in stereocontrolled organic synthesis (Eames et al., 1996).

Copper-Mediated α-Trifluoromethylation

The copper-mediated intramolecular trifluoromethylation of N-phenylcinnamamides, coupled with cyclization and dearomatization, enables the construction of various trifluoromethylated 1-azaspiro[4.5]decanes. This method highlights the compound's utility in generating complex structures with excellent regioselectivity and diastereoselectivity, beneficial for drug discovery and organic synthesis (Han et al., 2014).

Sulfur-Containing Spiro Compounds

Research into synthesizing novel sulfur-containing spiro compounds, such as spiropyrimidinetriones and isoxazolidinediones, demonstrates the compound's potential as a precursor in the preparation of diverse heterocyclic structures. These structures are of interest due to their potential biological activities and applications in medicinal chemistry (Reddy et al., 1993).

Drug Discovery Modules

The synthesis of thia/oxa-azaspiro[3.4]octanes represents an effort to create novel, multifunctional, and structurally diverse modules for drug discovery. The enantioselective approaches to these spirocycles underline the importance of such compounds in developing new pharmacologically active agents (Li et al., 2013).

Spirocyclization Techniques

The metal-free oxidative spirocyclization of alkynes with sulfonylhydrazides to produce 3-sulfonated azaspiro[4,5]trienones showcases innovative methods in synthesizing biologically important structures. This technique emphasizes the role of such spiro compounds in facilitating novel synthetic routes under environmentally friendly conditions (Wen et al., 2015).

Orientations Futures

Propriétés

IUPAC Name |

8-[4-(trifluoromethoxy)phenyl]sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO4S2/c15-14(16,17)22-11-1-3-12(4-2-11)24(19,20)18-7-5-13(6-8-18)21-9-10-23-13/h1-4H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDWYVDYVOMLHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCS2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-cyano-3-[(2,5-dimethoxyphenyl)amino]prop-2-enoate](/img/structure/B2926220.png)

![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2926224.png)

![3-methyl-7-[(naphthalen-1-yl)methyl]-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2926226.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2926227.png)

![3-{5-[1-(2-Thienylsulfonyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2926229.png)

![N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2926232.png)

![2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2926234.png)

![N-[4-({(E)-2-cyano-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]ethenyl}amino)phenyl]acetamide](/img/structure/B2926236.png)

![4-[(3-Bromobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2926242.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2926243.png)